N'-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with 4-fluoroacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N’-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-fluorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[1-(4-fluorophenyl)ethylidene]-2-methyl-3-furohydrazide
- N’-[1-(4-fluorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific combination of a quinoline ring and a fluorophenyl group
Properties
Molecular Formula |
C24H18FN3O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18FN3O/c1-16(17-11-13-19(25)14-12-17)27-28-24(29)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-15H,1H3,(H,28,29) |
InChI Key |
RXQIRVYJGSENAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.